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Compound of Interest

Compound Name: N-Methyl-o-toluidine

Cat. No.: B147340 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is for research and informational purposes only. The

synthesis and handling of the described chemical compounds should only be conducted by

trained professionals in a controlled laboratory setting with appropriate safety precautions.

Introduction
While N-methyl-o-toluidine is a methylated derivative of o-toluidine, the primary precursor for

the synthesis of prominent chloroacetanilide herbicides, such as Metolachlor and Acetochlor, is

2-ethyl-6-methylaniline (MEA). MEA itself is a derivative of o-toluidine. This document provides

detailed application notes and protocols for the synthesis of Metolachlor and Acetochlor,

focusing on the industrially relevant pathways starting from 2-ethyl-6-methylaniline. These

herbicides are crucial in modern agriculture for the pre-emergent control of annual grasses and

some broadleaf weeds in various crops.[1]
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Reactan
ts

Catalyst Solvent
Temper
ature
(°C)

Pressur
e (MPa)

Reactio
n Time
(h)

Yield
(%)

Referen
ce

2-ethyl-6-

methylani

line,

Methoxy

acetone

Palladiu

m on

carbon,

Raney

nickel,

Phosphor

ic acid

Toluene 60 1.5 4.5 92 [2]

2-ethyl-6-

methylani

line,

Methoxy

acetone

Platinise

d carbon

(5% Pt),

Sulfuric

acid

Water 35-60 0.2-1.0
Not

Specified
96-98 [3][4]

Table 2: Acylation to form Metolachlor
Reactan
t

Acylatin
g Agent

Base Solvent
Temper
ature
(°C)

Reactio
n Time
(h)

Yield
(%)

Referen
ce

2-ethyl-6-

methyl-

N-(1'-

methoxy-

2'-

propyl)-

aniline

Chloroac

etyl

chloride

Triethyla

mine
Benzene

Room

Temp
2

Quantitati

ve
[3]

Amine

Ether

Intermedi

ate

Chloroac

etyl

chloride

Not

Specified

Organic

Solvent
80-110 3-4

Not

Specified
[5]
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Table 3: Synthesis of Acetochlor Intermediate via
Reaction with Paraformaldehyde
| Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---| | 2-methyl-6-ethylaniline, Paraformaldehyde | Triethylamine | None | 85

| 2 | Not specified |[6] | | 2-methyl-6-ethylaniline, Paraformaldehyde | Sodium Hydroxide |

Cyclohexane | 36 | ~1 | 99.4 |[7] |

Table 4: Acylation and Alcoholysis to form Acetochlor
Reactan
t

Acylatin
g Agent

Subseq
uent
Reagent

Solvent
Temper
ature
(°C)

Reactio
n Time
(h)

Yield
(%)

Referen
ce

N-

methylen

e-2-

methyl-6-

ethylanili

ne

Chloroac

etyl

chloride

Ethanol,

Ammonia
None

<20

(acylation

), Not

specified

(alcoholy

sis)

2

(acylation

), 2

(alcoholy

sis)

94.1 [7]

Imine

Intermedi

ate

Chloroac

etyl

chloride

Ethanol,

Ammonia
None

60-80

(acylation

), Room

Temp

(alcoholy

sis)

2

(acylation

), Not

specified

(alcoholy

sis)

Not

specified
[6]

Experimental Protocols
Protocol 1: Synthesis of Metolachlor
Step 1: Reductive Alkylation of 2-ethyl-6-methylaniline

This procedure is based on a patented method.[2]

In a high-pressure autoclave, dissolve 100g of 2-ethyl-6-methylaniline and 98g of

methoxyacetone in 100mL of toluene.
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Add the hydrogenation catalyst, a mixture of palladium on carbon, Raney nickel, and

phosphoric acid (weight ratio of 1:4:2).

Seal the autoclave and purge with nitrogen gas three times, followed by purging with

hydrogen gas three times.

Pressurize the autoclave with hydrogen to 1.5 MPa and heat to 60°C with stirring.

Monitor the reaction progress by HPLC every 30 minutes until the concentration of 2-ethyl-6-

methylaniline is ≤ 0.5%. The reaction is expected to complete in approximately 4.5 hours.

After the reaction is complete, cool the autoclave, vent the hydrogen, and filter the reaction

mixture to remove the catalyst.

Wash the filtrate with water and then remove the toluene by vacuum distillation to yield 2-

ethyl-6-methyl-N-(1'-methoxy-2'-propyl)-aniline. The expected yield is approximately 92%.

Step 2: Acylation with Chloroacetyl Chloride

This procedure is based on a described method.[3]

In a reaction flask, dissolve 9.7 g (0.047 mol) of the product from Step 1 and 5.05 g (0.05

mol) of triethylamine in 30 ml of anhydrous benzene.

While stirring, add a solution of 5.65 g (0.05 mol) of chloroacetyl chloride in 10 ml of benzene

dropwise.

Continue stirring the mixture for 2 hours at room temperature.

Add diethyl ether to the reaction mixture and wash it several times with water.

Separate the organic phase, dry it over an anhydrous drying agent (e.g., sodium sulfate),

and remove the solvents under vacuum to obtain Metolachlor. The yield is expected to be

quantitative.

Protocol 2: Synthesis of Acetochlor
Step 1: Formation of N-methylene-2-methyl-6-ethylaniline

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://patents.google.com/patent/EP0605363A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This procedure is based on a patented method.[7]

To a 500ml four-necked flask, add 62g of 2-methyl-6-ethylaniline, 150g of cyclohexane, 16g

of 95% ethanol, 0.5g of NH4HS as a stabilizer, 28g of paraformaldehyde, and 0.15g of

sodium hydroxide as a catalyst.

Stir the mixture and heat to 36°C. After approximately 50 minutes of reaction, begin to

remove water via a Dean-Stark apparatus.

Once water separation is complete, distill off the cyclohexane to obtain N-methylene-2-

methyl-6-ethylaniline. The expected yield is approximately 99.4%.

Step 2: Acylation and Alcoholysis

This procedure is a continuation of the synthesis described above.[7]

In a 500ml four-neck flask, add 60g of chloroacetyl chloride and 67g of the N-methylene

intermediate from Step 1.

Stir the mixture, maintaining the temperature below 20°C, and react for 2 hours.

Add 200g of absolute ethanol and continue the reaction for another 2 hours.

Bubble ammonia gas through the solution until the pH is between 7 and 9.

Filter the solid ammonium chloride and evaporate the solvent from the filtrate to obtain

Acetochlor. The expected yield is approximately 94.1%.

Signaling Pathways and Experimental Workflows
Synthesis of Metolachlor
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Step 1: Reductive Alkylation

Step 2: Acylation

2-Ethyl-6-methylaniline

N-(2-ethyl-6-methylphenyl)-
N-(1-methoxypropan-2-yl)amine

H₂, Catalyst
(Pd/C, Ra-Ni, H₃PO₄)

Methoxyacetone Metolachlor

Base (e.g., Triethylamine)

Chloroacetyl Chloride

Click to download full resolution via product page

Caption: Synthetic pathway for Metolachlor from 2-ethyl-6-methylaniline.

Synthesis of Acetochlor

Step 1: Imine Formation

Step 2: Acylation & Alcoholysis

2-Ethyl-6-methylaniline

N-methylene-2-methyl-
6-ethylaniline

Catalyst (e.g., NaOH)
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Click to download full resolution via product page

Caption: Synthetic pathway for Acetochlor from 2-ethyl-6-methylaniline.

Mechanism of Action of Chloroacetanilide Herbicides
Chloroacetanilide herbicides like Metolachlor and Acetochlor primarily act by inhibiting the

synthesis of very long-chain fatty acids (VLCFAs) in susceptible plants.[5][8] This inhibition

disrupts cell division and elongation, ultimately leading to the death of the emerging weed

seedling.[8]

A more detailed mechanism for Acetochlor suggests that it inhibits glutathione peroxidase 4

(GPX4).[9][10][11] This inhibition leads to an accumulation of lipid peroxides and reactive

oxygen species, causing oxidative stress and a form of cell death known as ferroptosis.[9][11]

[12]
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Specific Mechanism for Acetochlor
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Caption: Mechanism of action for chloroacetanilide herbicides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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